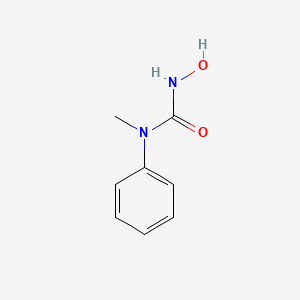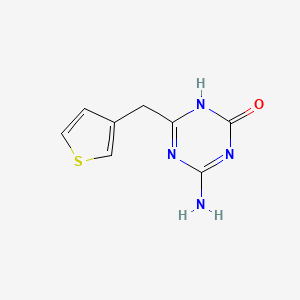![molecular formula C5H10N2 B13207456 2,3-Diazabicyclo[2.2.1]heptane](/img/structure/B13207456.png)
2,3-Diazabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diazabicyclo[221]heptane is a bicyclic organic compound with the molecular formula C7H12N2 It is characterized by a unique structure that includes a seven-membered ring with two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo[2.2.1]heptane typically involves the reaction of ethyl azodicarboxylate with cyclopentadiene. The reaction is carried out in an ether solution, with the addition of cyclopentadiene dropwise to maintain a gentle reflux . The resulting product, diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, is then hydrogenated using palladium on carbon as a catalyst to yield diethyl this compound-2,3-dicarboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the denitrogenation process, which involves the release of nitrogen gas and the formation of cycloalkene derivatives .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium on carbon for hydrogenation and potassium hydroxide for deprotection reactions . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound include cycloalkene derivatives and various substituted bicyclic compounds .
Applications De Recherche Scientifique
2,3-Diazabicyclo[2.2.1]heptane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3-Diazabicyclo[2.2.1]heptane involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific sites on enzymes or receptors and modulating their activity . The exact molecular targets and pathways depend on the specific application and the chemical environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but with nitrogen atoms at different positions.
2,3-Dimethylene-bicyclo[2.2.1]heptane: This compound features methylene groups instead of nitrogen atoms, resulting in different chemical properties.
Uniqueness
2,3-Diazabicyclo[2.2.1]heptane is unique due to its specific arrangement of nitrogen atoms within the bicyclic structure. This arrangement imparts distinct reactivity and binding properties, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C5H10N2 |
|---|---|
Poids moléculaire |
98.15 g/mol |
Nom IUPAC |
2,3-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C5H10N2/c1-2-5-3-4(1)6-7-5/h4-7H,1-3H2 |
Clé InChI |
PWHOCEZDDSHQTI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


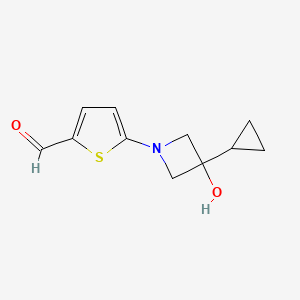
![Sodium 4-[(4-methylbenzenesulfonyl)oxy]benzene-1-sulfinate](/img/structure/B13207378.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde](/img/structure/B13207381.png)
![tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate](/img/structure/B13207386.png)
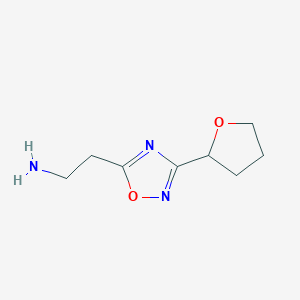
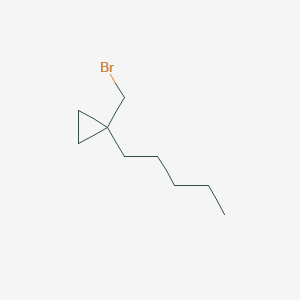
![3-Cyclopropyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13207404.png)
![3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13207414.png)
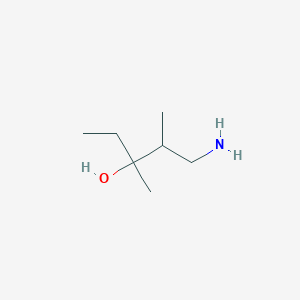
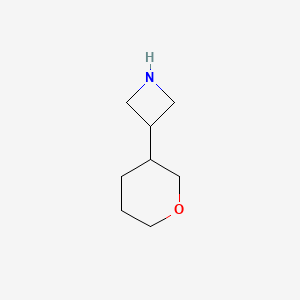
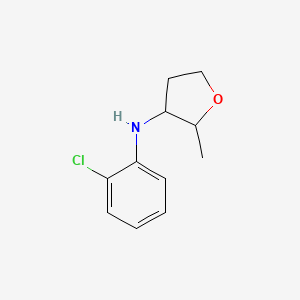
![8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13207431.png)
